molecular formula C9H18O B095985 3,5-Dimethylheptan-4-one CAS No. 19549-84-9

3,5-Dimethylheptan-4-one

Cat. No. B095985
CAS RN: 19549-84-9
M. Wt: 142.24 g/mol
InChI Key: VZXXYILNWWRSGE-UHFFFAOYSA-N
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Description

3,5-Dimethylheptan-4-one is a chemical compound with the molecular formula C9H18O . Its molecular weight is 142.2386 . It is also known by other names such as 4-Heptanone, 3,5-dimethyl- .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylheptan-4-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylheptan-4-one include a molecular weight of 142.2386 , a melting point of -41.38 °C, a boiling point of 162 °C, and a density of 0.8 g/cm3 at 20 °C . The vapour pressure at 20 °C is 4.01 hPa .

Scientific Research Applications

  • Tautomerism and Spectroscopic Studies : 3,5-Dimethylheptan-4-one has been synthesized and studied for its keto-enol tautomerism. Spectroscopic methods like NMR and IR were used to analyze the tautomers and assess the effects of branched methyl groups on keto-enol tautomerism (Sagara, Kobayashi, & Ueno, 1972).

  • Conformational Analysis : The conformational analysis of various dimethylheptane compounds, including 3,5-Dimethylheptan-4-one, was conducted using infrared and Raman spectra, providing insights into the compound's structure and behavior (Crowder, 1986).

  • Molecular Structure and Hydrogen Bond Strength : A study on the molecular structure of 3,5-Dimethylheptan-4-one focused on its intramolecular hydrogen bonding, using experimental methods and density functional theory (DFT) calculations. This research provides detailed insights into the molecular structure and hydrogen bond strength (Sayyar et al., 2021).

  • Synthesis and Thermal Rearrangement : The synthesis and thermal rearrangement of 4-Heterohepta-1,2,5,6-tetraenes, which include 3,5-Dimethylheptan-4-one derivatives, were studied to understand the reaction kinetics and structural transformations under thermal conditions (Cheng et al., 1985).

  • Infrared Spectra and Force Dependence : Research on the force dependence of the infrared spectra of polypropylene, using 3,5-Dimethylheptan-4-one as a model molecule, explored how external forces impact the vibrational properties of the molecule, providing insights into the behavior under different physical conditions (Pill et al., 2016).

Safety And Hazards

3,5-Dimethylheptan-4-one may be harmful if inhaled, absorbed through the skin, or swallowed . It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3,5-dimethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXXYILNWWRSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871297
Record name 3,5-Dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylheptan-4-one

CAS RN

19549-84-9
Record name 3,5-Dimethyl-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylheptan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylheptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Cirja, S Zühlke, P Ivashechkin… - … science & technology, 2006 - ACS Publications
This study aimed at giving a better insight into the possible fate of nonylphenol (NP) during wastewater treatment by using a lab-scale membrane bioreactor (MBR) designed and …
Number of citations: 37 pubs.acs.org
PL Coe, IR Owen, A Sellars - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The ethanolide (1), prepared by hypochlorite-mediated epoxidation of the ketene CF3(C2F5)2 C[C2F5(CF3)CF]CCO (2), decomposed when warmed at 90 C for 30 min to give the …
Number of citations: 0 pubs.rsc.org
C Martin, PFX Corvini, R Vinken… - Applied and …, 2009 - Am Soc Microbiol
The aquatic hyphomycete Clavariopsis aquatica was used to quantify the effects of extracellular laccase and intracellular reactions on the isomer-specific biotransformation of technical …
Number of citations: 34 journals.asm.org
F Besseau, M Luçon, C Laurence… - Journal of the Chemical …, 1998 - pubs.rsc.org
The thermodynamic hydrogen-bond basicity scale pKHB (logarithm of the formation constant of 4-fluorophenol–aldehyde or ketone complexes in CCl4 at 298 K) has been determined …
Number of citations: 95 pubs.rsc.org
J Jampílek, K Kráľová - Fungal Secondary Metabolites, 2024 - Elsevier
Fungi are undoubtedly one of the most widespread groups of organisms on Earth. In addition to their multiple uses in various areas of human activities, fungi produce numerous volatile …
Number of citations: 0 www.sciencedirect.com
D Enders, I Breuer, G Raabe - Synthesis, 2005 - thieme-connect.com
The asymmetric synthesis of 1, 3-dihydroxy-2-ketones bearing two quaternary stereocenters in α-and α′-position starting from 2, 2-dimethyl-1, 3-dioxan-5-one-SAMP-hydrazone is …
Number of citations: 9 www.thieme-connect.com
M Cirja - 2007 - core.ac.uk
Environmental pollution with persistent chemicals becomes an increasingly important issue. Nowadays a variety of chemicals as pesticides, dyes, detergents are introduced in a very …
Number of citations: 4 core.ac.uk
DM Hodgson, SP Hughes, AL Thompson… - Organic …, 2008 - ACS Publications
N-tert-Butylsulfonyl and N-tert-butylsulfinyl aziridine undergo α-lithiation/electrophile trapping providing a new entry to terminal aziridines. With N-tert-butylsulfinyl aziridine complete …
Number of citations: 46 pubs.acs.org
T Liu - 2018 - search.proquest.com
Site selectivity is a significant and long-standing goal in transition-metalcatalyzed activation of carbon-hydrogen bonds (C (sp 3)–H). In order to selectively functionalize C (sp 3)–H …
Number of citations: 0 search.proquest.com

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